molecular formula C4H6O2 B12405180 Cyclopropanecarboxylic acid-d4

Cyclopropanecarboxylic acid-d4

Cat. No.: B12405180
M. Wt: 90.11 g/mol
InChI Key: YMGUBTXCNDTFJI-LNLMKGTHSA-N
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Description

Cyclopropanecarboxylic acid-d4 (CPCA-d4) is the deuterated analog of cyclopropanecarboxylic acid (CPCA), where four hydrogen atoms are replaced with deuterium. The parent compound, CPCA (C₄H₆O₂, CAS 1759-53-1), is a monocarboxylic acid featuring a strained cyclopropane ring. Its molecular weight is 86.09 g/mol, with a melting point of 26–28°C and boiling point of 184–186°C . The cyclopropane ring confers unique reactivity due to angle strain (≈114 kJ/mol), enhancing its acidity compared to linear carboxylic acids like propionic acid (pKa ~4.8 vs. ~4.9 for CPCA) . CPCA-d4 is primarily used in metabolic studies and spectroscopic tracing, leveraging deuterium’s kinetic isotope effects to elucidate biochemical pathways .

Properties

Molecular Formula

C4H6O2

Molecular Weight

90.11 g/mol

IUPAC Name

2,2,3,3-tetradeuteriocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)/i1D2,2D2

InChI Key

YMGUBTXCNDTFJI-LNLMKGTHSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)O)[2H]

Canonical SMILES

C1CC1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid-d4 typically involves the deuteration of cyclopropanecarboxylic acid. One common method is the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. Another approach involves the use of deuterated reagents in the cyclopropanation reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure maximum incorporation of deuterium atoms. The final product is then purified using techniques such as distillation and crystallization to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopropanecarboxylic acid-d4 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid-d4 involves its incorporation into chemical and biological systems where it acts as a tracer. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to track the movement and transformation of the compound. This helps in elucidating reaction mechanisms, metabolic pathways, and the interaction of drugs with their targets .

Comparison with Similar Compounds

Propionic Acid (C₃H₆O₂) and Butyric Acid (C₄H₈O₂)

  • Acidity : CPCA’s pKa (~4.9) is lower than propionic acid (pKa 4.88) and butyric acid (pKa 4.83), attributed to the cyclopropane ring’s electron-withdrawing effect and strain energy .
  • Metabolism : Unlike linear acids, CPCA undergoes ring-opening metabolism. In Fusarium oxysporum, CPCA is converted to γ-hydroxybutyric acid (GHB) via a carnitine-conjugated intermediate (cyclopropanecarboxylate-X), a pathway absent in propionic/butyric acid catabolism .
  • Applications : CPCA derivatives are used in pharmaceuticals (e.g., kinase inhibitors), whereas propionic/butyric acids are common in food preservatives and lipid synthesis .

Table 1: Key Properties of CPCA vs. Linear Carboxylic Acids

Property CPCA Propionic Acid Butyric Acid
Molecular Formula C₄H₆O₂ C₃H₆O₂ C₄H₈O₂
pKa ~4.9 4.88 4.83
Metabolic Pathway Ring-opening to GHB β-oxidation β-oxidation
Key Application Pharmaceuticals Preservatives Lipid synthesis

Comparison with Substituted Cyclopropane Derivatives

2-Methyl Cyclopropanecarboxylic Acid (MCA)

  • Structure-Activity: MCA (C₅H₈O₂) inhibits apple 1-aminocyclopropane-1-carboxylic acid oxidase (ACO) with lower efficacy (IC₅₀ ~1.2 mM) compared to CPCA (IC₅₀ ~0.8 mM). The methyl group sterically hinders enzyme binding .
  • Synthetic Utility: MCA is a precursor in thiadiazole synthesis, whereas CPCA derivatives are used in monobactam antibiotics (e.g., IMBZ18g) .

1-(4-Bromo-2-fluorophenyl)cyclopropanecarboxylic Acid

  • Reactivity : This derivative exhibits superior cross-coupling reactivity in kinase inhibitor synthesis compared to 1-(2,4-difluorophenyl) analogs due to enhanced electronic effects from bromine .

Table 2: Pharmacological Activity of Cyclopropane Derivatives

Compound Target Activity (IC₅₀/EC₅₀) Key Application
CPCA ACO (apple) 0.8 mM Ethylene inhibition
MCA ACO (apple) 1.2 mM Ethylene inhibition
IMBZ18g (CPCA derivative) ESBL-producing bacteria MIC: 2–4 µg/mL Antibacterial agent

Comparison with Cyclobutane and Other Cyclic Carboxylic Acids

Cyclobutanecarboxylic Acid (CBCA, C₅H₈O₂)

  • Strain and Reactivity : CBCA has lower ring strain (≈110 kJ/mol) than CPCA, resulting in reduced acidity (pKa ~5.2) and slower metabolic activation. However, CBCA derivatives (e.g., compound 33b) show comparable antimicrobial activity to CPCA analogs (e.g., IMBZ18g) against multidrug-resistant Klebsiella pneumoniae .
  • Synthetic Routes : Enantioenriched CPCA derivatives are synthesized via Pd(II)-catalyzed C–H activation, a method less effective for CBCA due to reduced ring tension .

Table 3: Cyclic Carboxylic Acid Comparison

Property CPCA CBCA 1,1-Cyclopropane Dicarboxylic Acid
Ring Strain (kJ/mol) ~114 ~110 ~120
pKa ~4.9 ~5.2 3.1 (dicarboxylic)
Antimicrobial Activity +++ ++ N/A

Pharmacological and Metabolic Profiles

Metabolic Pathways

CPCA is metabolized in fungi via a three-step pathway:

Activation : CPCA → CPCA-X (carnitine conjugate, MW <500 Da) .

Ring Cleavage : CPCA-X → GHB via water addition .

Terminal Oxidation : GHB → polar metabolites (e.g., succinate) .

Pharmacokinetics

  • CPCA-d4 : Deuteration slows hepatic metabolism by 20–30% due to isotope effects, extending half-life in tracer studies .
  • GHB Production : CPCA yields 65–80% GHB in cell-free extracts, whereas CBCA derivatives produce <10% .

Biological Activity

  • Chemical Formula : C4_4H6_6O2_2D4_4
  • Molecular Weight : Approximately 90.11 g/mol
  • Structural Characteristics : The presence of the cyclopropane ring imparts unique steric and electronic properties that can affect reactivity and interaction with biological systems.

Biological Activity Overview

The biological activities of cyclopropane derivatives, including cyclopropanecarboxylic acid-d4, are diverse and include:

  • Anti-inflammatory Properties : Cyclopropane derivatives have been noted for their potential anti-inflammatory effects, which may be relevant in therapeutic contexts.
  • Antitumor Activity : Some studies suggest that compounds with cyclopropane structures exhibit anticancer properties, potentially through mechanisms involving enzyme inhibition or disruption of cellular processes.
  • Neurochemical Effects : Cyclopropane derivatives can interact with neurotransmitter systems, influencing excitatory neurotransmission and potentially affecting cognitive functions.

Mechanistic Insights

The incorporation of deuterium in this compound allows for unique kinetic studies that can elucidate reaction mechanisms. The isotopic labeling can provide insights into metabolic pathways and pharmacokinetics, as deuterated compounds often exhibit altered rates of metabolism compared to their non-deuterated counterparts.

Table 1: Comparison of Cyclopropanecarboxylic Acid Derivatives

Compound NameFormulaUnique Features
Cyclopropanecarboxylic acidC4_4H6_6O2_2Non-deuterated; more reactive due to hydrogen atoms.
This compoundC4_4H6_6O2_2D4_4Deuterated; altered metabolic pathways.
2-Methylcyclopropanecarboxylic acidC5_5H8_8O2_2Contains a methyl group; affects steric hindrance.
Propanoic acidC3_3H6_6O2_2Straight-chain; lacks the unique cyclopropane structure.
Butanoic acidC4_4H8_8O2_2Longer carbon chain; different reactivity profile.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Research indicates that cyclopropane derivatives can inhibit various enzymes, which may be linked to their structural characteristics that allow for effective binding to active sites.
  • Pharmacokinetic Studies : The unique properties of deuterated compounds like this compound enable researchers to study their absorption, distribution, metabolism, and excretion (ADME), providing critical data for drug development.
  • Neuropharmacology : Studies have shown that modifications in neurotransmitter systems due to cyclopropane derivatives could lead to advancements in treatments for neurological disorders by targeting specific receptors.

Q & A

Q. What are the key synthetic routes for Cyclopropanecarboxylic acid-d4, and how is isotopic purity ensured during synthesis?

this compound is synthesized via methods such as:

  • Ester hydrolysis of diethyl cyclopropane-1,1-dicarboxylate followed by partial deuteration .
  • Carbonyl oxidation of cyclopropanecarboxaldehyde under controlled deuterated conditions . Isotopic purity (>98 atom% D) is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR), with batch-specific Certificates of Analysis (COA) confirming deuterium incorporation .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • GC- or LC-MS : Deuterated analogs like this compound are quantified using isotopically labeled internal standards (e.g., Tauroursodeoxycholic Acid-d4 or Stearic Acid-d4) to correct for matrix effects .
  • Calibration curves : Generated using reference standards with >95% purity, cross-referenced with COA data .

Q. How should researchers address batch-to-batch variability in deuterated compounds like this compound?

  • Compare COA documentation across batches (e.g., Lot No. 330271P-1MG-A-010 vs. 6892PGA010) to assess deuterium content and chemical stability .
  • Use statistical validation (e.g., ANOVA) to confirm consistency in isotopic enrichment and impurity profiles .

Advanced Research Questions

Q. How can conflicting thermodynamic data for Cyclopropanecarboxylic acid derivatives be resolved in reaction optimization?

  • Reaction thermochemistry : Reference gas-phase acidities (ΔrH° = 1448 ± 9.2 kJ/mol) and Gibbs free energy (ΔrG° = 1418 ± 8.4 kJ/mol) to model proton transfer equilibria .
  • Contradiction analysis : Compare experimental results with computational simulations (e.g., DFT) to identify discrepancies in deuteration effects on reaction kinetics .

Q. What strategies improve the detection sensitivity of this compound in trace-level metabolic studies?

  • Derivatization : Convert the carboxylic acid group to a methyl ester or acyl chloride to enhance volatility for GC-MS .
  • High-resolution MS : Use Q-TOF or Orbitrap systems to distinguish isotopic clusters from background noise .

Q. How do researchers validate the structural integrity of this compound in crystallographic studies?

  • Single-crystal X-ray diffraction : Resolve bond lengths (mean C–C = 0.002 Å) and angles to confirm cyclopropane ring strain and deuterium placement .
  • Cross-validate with NMR : Compare experimental 2^2H NMR shifts with predicted values from isotopic substitution models .

Methodological Guidance

Q. What frameworks are recommended for designing studies involving this compound?

  • PICO Framework : Define Population (e.g., metabolic pathways), Intervention (isotopic labeling), Comparison (non-deuterated analogs), and Outcomes (kinetic isotope effects) .
  • FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored deuteration sites), and Relevant to fields like medicinal chemistry .

Q. How should researchers present conflicting data on deuterium stability in this compound?

  • Tabulate raw vs. processed data : Highlight discrepancies in deuterium retention under varying pH or temperature conditions .
  • Error analysis : Quantify uncertainties using tools like Monte Carlo simulations or propagation of error equations .

Data Analysis and Reporting Standards

Q. What statistical methods are critical for analyzing this compound in comparative studies?

  • Multivariate regression : Assess the impact of deuterium substitution on physicochemical properties (e.g., logP, solubility) .
  • Principal Component Analysis (PCA) : Reduce dimensionality in datasets comparing isotopic vs. non-isotopic analogs .

Q. How to ensure reproducibility in studies using this compound?

  • Detailed protocols : Document synthesis conditions (e.g., temperature, catalyst), storage (0°C–6°C for acid chlorides), and analytical parameters (e.g., MS ionization mode) .
  • Public data repositories : Share raw spectra, chromatograms, and crystallographic data (e.g., CIF files) for peer validation .

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